3-(4-Fluorobenzyloxy)phenylacetic acid
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Overview
Description
3-(4-Fluorobenzyloxy)phenylacetic acid is a chemical compound with the molecular formula C15H13FO3 and a molecular weight of 260.26 g/mol . It is known for its potential therapeutic and industrial applications. The compound features a phenylacetic acid core with a 4-fluorobenzyloxy substituent, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzyloxy)phenylacetic acid typically involves the reaction of 4-fluorobenzyl alcohol with phenylacetic acid derivatives under specific conditions . One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity . The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzyloxy)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzoic acid, while reduction could produce 4-fluorobenzyl alcohol .
Scientific Research Applications
3-(4-Fluorobenzyloxy)phenylacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzyloxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-Fluorobenzyloxy)phenylacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of the 4-fluorobenzyloxy group enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methoxy]phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c16-13-6-4-11(5-7-13)10-19-14-3-1-2-12(8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELQIKDLMWUHKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474995 |
Source
|
Record name | 3-(4-FLUOROBENZYLOXY)PHENYLACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125721-49-5 |
Source
|
Record name | 3-(4-FLUOROBENZYLOXY)PHENYLACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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